molecular formula C11H11NO3S B8435465 5-[2-(4-Hydroxyphenyl)ethyl]-2,4-thiazolidinedione

5-[2-(4-Hydroxyphenyl)ethyl]-2,4-thiazolidinedione

Cat. No.: B8435465
M. Wt: 237.28 g/mol
InChI Key: LPYKFDBDOMCQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(4-Hydroxyphenyl)ethyl]-2,4-thiazolidinedione is a useful research compound. Its molecular formula is C11H11NO3S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

5-[2-(4-hydroxyphenyl)ethyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H11NO3S/c13-8-4-1-7(2-5-8)3-6-9-10(14)12-11(15)16-9/h1-2,4-5,9,13H,3,6H2,(H,12,14,15)

InChI Key

LPYKFDBDOMCQJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2C(=O)NC(=O)S2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Titanium tetrachloride (3.67 g) was added dropwise to a solution of 5-[2-(4-isopropoxyphenyl)ethyl]-2,4-thiazolidinedione (1.35 g) in dichloromethane (70 ml) at 0° C. After stirring for 2 hours, the mixture was poured into ice-cooled water and extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was subjected to column chromatography on silica gel. The fractions eluted with ethyl acetate-hexane (1:3, v/v) gave 5-[2-(4-hydroxyphenyl)ethyl]-2,4-thiazolidinedione (0.72 g, 63%). This product was recrystallized from acetone-isopropyl ether. Colorless prisms, mp: 175-176° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-[2-(4-isopropoxyphenyl)ethyl]-2,4-thiazolidinedione
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
3.67 g
Type
catalyst
Reaction Step Two

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